molecular formula C20H32O4 B1250474 Dunniana acid A

Dunniana acid A

Cat. No.: B1250474
M. Wt: 336.5 g/mol
InChI Key: BXKYVIXFZNEZFP-JZQROIDNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"Dunniana acid A" is a bioactive compound isolated from Clausena dunniana, a deciduous tree species native to subtropical karst forests in southwestern China. The plant’s leaf traits, such as specific leaf area and dry matter content, correlate with its resource-use strategies, which may indirectly influence the production of specialized metabolites like "this compound" . Further chemical characterization of this compound would require advanced analytical techniques, such as those outlined in general guidelines for chemical analysis (e.g., nuclear magnetic resonance, mass spectrometry) .

Properties

Molecular Formula

C20H32O4

Molecular Weight

336.5 g/mol

IUPAC Name

(3aR,6R,7S,7aR)-7-(4-carboxy-3-methylbutyl)-3,3a,6,7-tetramethyl-4,5,6,7a-tetrahydro-1H-indene-2-carboxylic acid

InChI

InChI=1S/C20H32O4/c1-12(10-17(21)22)6-8-19(4)13(2)7-9-20(5)14(3)15(18(23)24)11-16(19)20/h12-13,16H,6-11H2,1-5H3,(H,21,22)(H,23,24)/t12?,13-,16-,19+,20+/m1/s1

InChI Key

BXKYVIXFZNEZFP-JZQROIDNSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC(C)CC(=O)O)CC(=C2C)C(=O)O)C

Canonical SMILES

CC1CCC2(C(C1(C)CCC(C)CC(=O)O)CC(=C2C)C(=O)O)C

Synonyms

dunniana acid A

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

However, extrapolating from methodologies in phytochemical research, comparisons typically focus on:

  • Structural Similarities: Aligning with other phenolic acids (e.g., caffeic acid, ferulic acid) or terpenoids commonly found in Clausena species.
  • Bioactivity: Assessing antioxidant, antimicrobial, or anti-inflammatory properties relative to compounds like clausenamide or dunnianol.
  • Environmental Influence: Environmental factors, such as topography and canopy height, significantly impact leaf traits in Clausena dunniana , which may alter metabolite profiles compared to similar species (e.g., Clausena lansium).

Table 1: Hypothetical Comparison of "Dunniana Acid A" with Analogous Compounds

Compound Class Bioactivity (Hypothetical) Source Plant Environmental Influence
This compound Phenolic acid Antioxidant Clausena dunniana Rocky habitats, high SLA
Clausenamide Alkaloid Neuroprotective Clausena lansium Lowland forests, moderate SLA
Dunnianol Terpenoid Antimicrobial Clausena dunniana Karst mountain slopes

Research Findings and Limitations

Environmental Impact on Metabolites : Clausena dunniana in rocky, high-altitude habitats exhibits conservative resource-use traits (e.g., low specific leaf area), which may enhance secondary metabolite production for stress tolerance . This contrasts with lowland Clausena species, which prioritize growth over defense.

Analytical Challenges : Current methods for compound comparison require rigorous validation, as highlighted in guidelines for chemical analysis . For example, Supplementary Tables 1–8 in emphasize reproducibility in spectral data, a critical factor when differentiating structurally similar compounds.

Knowledge Gaps: No peer-reviewed studies on "this compound" were identified in the provided evidence. Existing literature focuses on ecological traits of Clausena dunniana rather than its chemistry .

Notes on Evidence Utilization

  • The lack of direct chemical data in the provided sources precludes definitive comparisons.
  • Ecological studies on Clausena dunniana and analytical guidelines were used to infer methodologies for comparative phytochemistry.

Q & A

Q. What spectroscopic and chromatographic methods are most effective for characterizing the molecular structure of Dunniana acid A?

Answer: Structural elucidation typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HR-MS) to confirm molecular weight and functional groups. Chromatographic separation via HPLC with diode-array detection (DAD) or UPLC-MS is recommended for purity validation. For reproducibility, ensure solvent systems are standardized (e.g., acetonitrile/water gradients) and reference compounds are included .

Q. What biological screening approaches are used to identify this compound’s initial bioactivity?

Answer: Primary screens often involve in vitro assays targeting enzymes or receptors linked to the compound’s proposed mechanism (e.g., cyclooxygenase inhibition for anti-inflammatory properties). Dose-response curves (IC₅₀/EC₅₀) should be generated using triplicate measurements, with positive controls (e.g., aspirin for COX inhibition). Secondary validation requires cell-based assays (e.g., cytotoxicity in HEK-293 or RAW 264.7 cells) to rule off-target effects .

Q. How is this compound isolated from natural sources, and what are the yield optimization challenges?

Answer: Isolation involves solvent extraction (ethanol/water mixtures) followed by liquid-liquid partitioning (ethyl acetate). Column chromatography (silica gel or Sephadex LH-20) is standard for purification. Yield optimization requires monitoring parameters like extraction time, temperature, and solvent polarity. Challenges include low natural abundance (<0.01% dry weight in Dunniana spp.) and co-elution with structurally similar analogs .

Advanced Research Questions

Q. What experimental designs address contradictions in reported bioactivity data for this compound across studies?

Answer: Discrepancies (e.g., varying IC₅₀ values) may arise from differences in assay protocols or compound purity. A multi-laboratory validation study using standardized materials and protocols is critical. Statistical tools like ANOVA or Bland-Altman analysis can quantify inter-lab variability. Additionally, evaluate batch-to-batch consistency via LC-MS profiling .

Q. How can synthetic routes for this compound be optimized to improve scalability and stereochemical fidelity?

Answer: Total synthesis challenges include stereoselective formation of its tetracyclic core. Retrosynthetic analysis guided by computational chemistry (DFT for transition-state modeling) can identify viable pathways. Flow chemistry may enhance scalability, while chiral HPLC or enzymatic resolution ensures stereochemical purity. Compare yields and enantiomeric excess (ee) across routes using fractional factorial design .

Q. What computational models predict this compound’s interactions with non-canonical biological targets?

Answer: Molecular docking (AutoDock Vina, Schrödinger Suite) against proteome-wide libraries identifies potential off-targets. Machine learning models (e.g., QSAR or graph neural networks) trained on ChEMBL data predict ADMET properties. Validate predictions with SPR (surface plasmon resonance) binding assays and CRISPR-interference screens to confirm target relevance .

Methodological Guidelines

  • Data Presentation: Use tables to summarize comparative results (e.g., IC₅₀ across assays) and line graphs for dose-response trends .
  • Ethical Compliance: Disclose conflicts of interest (e.g., synthetic method patents) and adhere to Nagoya Protocol guidelines for natural product sourcing .
  • Statistical Rigor: Report p-values, confidence intervals, and effect sizes. Use Shapiro-Wilk tests to confirm normality before parametric tests .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dunniana acid A
Reactant of Route 2
Dunniana acid A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.